

Solubility Profile of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Hydroxy-6-methoxyquinoline-3-carbonitrile**. While specific quantitative solubility data for this compound is not readily available in published literature, this document outlines its known qualitative solubility, details a robust experimental protocol for quantitative determination, and explores computational methods for solubility prediction. This guide is intended to equip researchers with the necessary information to effectively work with this compound in various solvent systems, a critical consideration in drug discovery and development.

Introduction

4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a heterocyclic organic compound with a quinoline core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.^[1] The solubility of a compound is a fundamental physicochemical property that profoundly influences its bioavailability, formulation, and efficacy. Understanding the solubility of **4-Hydroxy-6-methoxyquinoline-3-carbonitrile** in different solvents is therefore a critical step in its preclinical development.

Solubility Data

A thorough review of scientific literature and chemical databases indicates that quantitative solubility data for **4-Hydroxy-6-methoxyquinoline-3-carbonitrile** has not been extensively reported. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of **4-Hydroxy-6-methoxyquinoline-3-carbonitrile**

Solvent	Solubility	Reference
Water	Insoluble	
Ethanol	Soluble	
Benzene	Soluble	
Dichloromethane	Soluble	

This qualitative information suggests that **4-Hydroxy-6-methoxyquinoline-3-carbonitrile** is a lipophilic compound with poor aqueous solubility, a common characteristic of many organic molecules. For drug development purposes, enhancing its aqueous solubility might be a necessary step.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.^[2]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

- **4-Hydroxy-6-methoxyquinoline-3-carbonitrile** (solid)

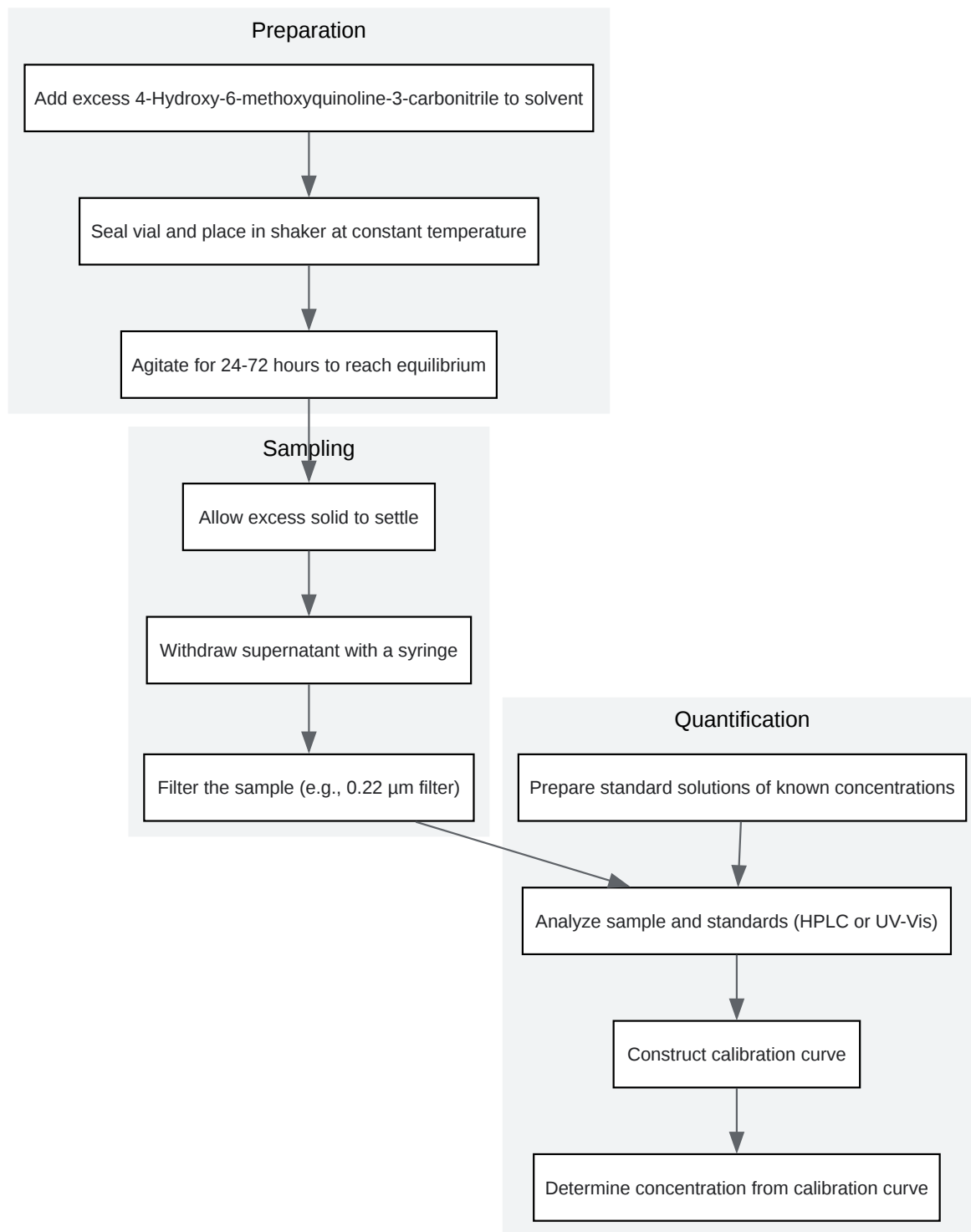
- Selected solvents (e.g., water, ethanol, DMSO, buffers at various pH)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **4-Hydroxy-6-methoxyquinoline-3-carbonitrile** to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter to remove any undissolved particles.
- Quantification:

- Prepare a series of standard solutions of **4-Hydroxy-6-methoxyquinoline-3-carbonitrile** of known concentrations in the test solvent.
- Analyze the filtered sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.
- Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
- Determine the concentration of the dissolved compound in the filtered sample from the calibration curve.
- Data Reporting:
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram



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Caption: Experimental workflow for determining the solubility of **4-Hydroxy-6-methoxyquinoline-3-carbonitrile**.

Predictive Methods for Solubility

In the absence of experimental data, computational models can provide valuable estimates of a compound's solubility. These methods, often based on Quantitative Structure-Property Relationships (QSPR), utilize the molecular structure to predict physicochemical properties.

Key Molecular Descriptors Influencing Solubility

The solubility of an organic compound is governed by a balance of intermolecular forces between the solute and the solvent. Key molecular descriptors that influence the solubility of **4-Hydroxy-6-methoxyquinoline-3-carbonitrile** include:

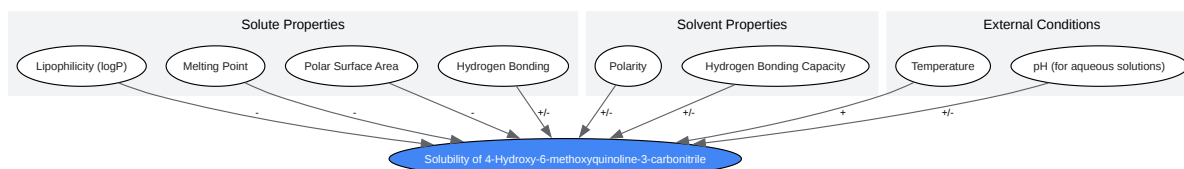
- **Lipophilicity (logP):** The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP generally correlates with lower aqueous solubility.
- **Melting Point:** The melting point is related to the strength of the crystal lattice energy. A higher melting point often indicates stronger intermolecular forces in the solid state, which must be overcome for dissolution, thus suggesting lower solubility.
- **Polar Surface Area (PSA):** PSA is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of hydrogen bonding capacity and is inversely related to aqueous solubility.
- **Hydrogen Bond Donors and Acceptors:** The presence of hydroxyl (-OH) and nitrile (-CN) groups, as well as the quinoline nitrogen, allows for hydrogen bonding, which can influence solubility in protic solvents.

Machine Learning Models

Recent advances in machine learning have led to the development of sophisticated models for solubility prediction.^{[3][4][5]} These models are trained on large datasets of experimentally determined solubilities and can predict the solubility of new compounds with reasonable accuracy. While a specific prediction for **4-Hydroxy-6-methoxyquinoline-3-carbonitrile** is not

available without running such a model, the general approach involves calculating a set of molecular descriptors for the compound and inputting them into the trained model.

Factors Influencing Solubility Diagram



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